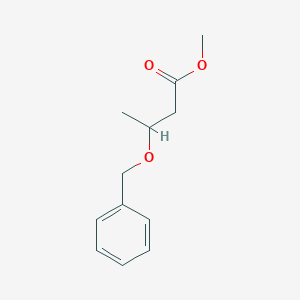

Methyl 3-(benzyloxy)butanoate

Description

Methyl 3-(benzyloxy)butanoate is a chiral ester compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Its structure features a benzyloxy group (-OBn) at the third carbon of the butanoate backbone, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The (R)-enantiomer (CAS: 116761-24-1) is explicitly documented, synthesized via methods involving benzyl bromide and purified using flash column chromatography . Analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS confirm its purity and stereochemistry . The compound’s primary applications include serving as a protected alcohol precursor in multistep syntheses, where the benzyl group acts as a temporary protective moiety for hydroxyl groups .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 3-phenylmethoxybutanoate |

InChI |

InChI=1S/C12H16O3/c1-10(8-12(13)14-2)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

JXBBMSDQNOELFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzyloxy)butanoate can be synthesized through the esterification of 3-(benzyloxy)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes ester hydrolysis under basic or acidic conditions to yield carboxylic acids:

| Reaction Type | Conditions | Product |

|---|---|---|

| Saponification | NaOH, aqueous methanol | Sodium 3-(benzyloxy)butanoate |

| Acidic Hydrolysis | H2SO4, H2O | 3-(Benzyloxy)butanoic acid |

This reaction is critical for converting the ester into a carboxylic acid, which can further participate in metabolic or synthetic pathways .

Oxidation Reactions

The benzyloxy group in methyl 3-(benzyloxy)butanoate can undergo oxidation, though specific examples are inferred from analogous compounds:

-

Oxidation of alkoxy groups : Using oxidizing agents like copper acetate and molecular oxygen, β-(alkoxy)imino carbonyl compounds (structurally similar) form nitriles or ketones .

-

Photoinduced oxidation : Visible-light irradiation (e.g., 390 nm) in the presence of K2S2O5 can lead to cyclization or rearrangement, as observed in oxindole derivatives .

Substitution Reactions

The benzyloxy group may participate in nucleophilic substitution:

-

Nucleophilic displacement : Replacement of the benzyloxy group with amines, thiols, or other nucleophiles under basic or acidic conditions .

-

Catalytic hydrogenation : Reduction of the benzyl ether to form alcohols (e.g., using LiAlH4 or H2/Pd).

Biological Interactions

While direct biological data for this compound is limited, related benzyloxy esters exhibit:

-

Enzymatic hydrolysis : Substrate for esterases, producing benzoic acid and benzyl alcohol derivatives.

-

Pharmacokinetic modulation : The benzyloxy group can enhance stability and bioavailability in drug design.

Scientific Research Applications

Methyl 3-(benzyloxy)butanoate is utilized in various fields of scientific research:

Biology: This compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.

Medicine: Research into prodrugs and drug delivery systems often involves esters like this compound due to their ability to undergo hydrolysis in vivo.

Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)butanoate primarily involves its hydrolysis to release the active 3-(benzyloxy)butanoic acid. This process can be catalyzed by enzymes or occur under acidic or basic conditions. The released acid can then participate in various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- (R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate (Compound 9) Molecular Formula: C₁₃H₁₈O₄ Key Differences: A 4-methoxy (-OCH₃) group is appended to the benzyl ring. Impact: The electron-donating methoxy group increases lipophilicity and steric bulk compared to the parent compound. This modification enhances stability under acidic conditions but may reduce reactivity in nucleophilic substitutions . Synthesis: Achieved via similar routes as the parent compound, with yields exceeding 80% .

- Methyl 4-(3,4-Bis(benzyloxy)phenyl)butanoate (D3) Molecular Formula: C₂₅H₂₆O₄ Key Differences: The butanoate chain is linked to a 3,4-bis(benzyloxy)phenyl group. Impact: The dual benzyloxy groups significantly increase molecular weight (vs. 208.25 g/mol for the parent) and hydrophobicity, making D3 less soluble in polar solvents. This compound is synthesized through benzylation of dihydroxyphenyl precursors, albeit with lower yields (~39%) .

Alterations in the Ester Backbone or Functional Groups

- Ethyl 3-Hydroxy-3-methylbutanoate Molecular Formula: C₇H₁₄O₃ Key Differences: The benzyloxy group is replaced with a hydroxyl (-OH) and methyl (-CH₃) group, and the ester is ethyl-based. Impact: The hydroxyl group introduces polarity, enhancing solubility in aqueous media. However, the lack of a protective group limits its utility in reactions requiring alcohol protection .

- Methyl 3-(Methylthio)butanoate Molecular Formula: C₆H₁₂O₂S Key Differences: A methylthio (-SCH₃) group replaces the benzyloxy moiety. Impact: The sulfur atom alters electronic properties, increasing nucleophilicity. This compound is a metabolite in microbial pathways and exhibits distinct reactivity in thiol-ene click chemistry .

Aromatic and Heterocyclic Modifications

- Methyl 3-(1,1'-Biphenyl-4-yl)butanoate Molecular Formula: C₁₇H₁₈O₂ Key Differences: A biphenyl group replaces the benzyloxy substituent.

- Methyl 3-(Cyclopropylmethoxy)-4-hydroxybenzoate Molecular Formula: C₁₂H₁₄O₄ Key Differences: A cyclopropylmethoxy group and hydroxyl group are introduced on a benzoate backbone.

Data Table: Key Properties of Methyl 3-(Benzyloxy)butanoate and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.